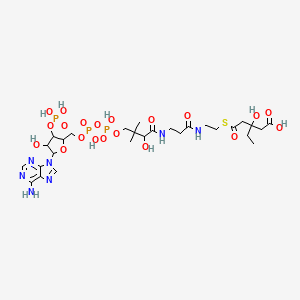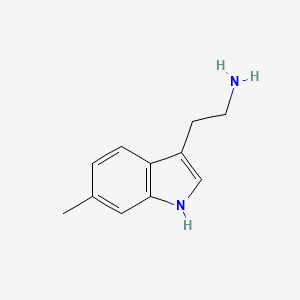
3-(2-Methoxy-ethyl)-2,3,4,5,7,12-hexahydro-1H-(1,2,5)triazepino(1,2-b)phthalazin-1,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxy-ethyl)-2,3,4,5,7,12-hexahydro-1H-(1,2,5)triazepino(1,2-b)phthalazin-1,5-dione is a complex organic compound that belongs to the class of triazepino-phthalazinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-ethyl)-2,3,4,5,7,12-hexahydro-1H-(1,2,5)triazepino(1,2-b)phthalazin-1,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazepine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy-ethyl group: This step might involve nucleophilic substitution reactions using 2-methoxy-ethyl halides.
Final cyclization and purification: The final product is obtained through cyclization reactions followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxy-ethyl)-2,3,4,5,7,12-hexahydro-1H-(1,2,5)triazepino(1,2-b)phthalazin-1,5-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying biological pathways.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxy-ethyl)-2,3,4,5,7,12-hexahydro-1H-(1,2,5)triazepino(1,2-b)phthalazin-1,5-dione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.
Comparación Con Compuestos Similares
Similar Compounds
Triazepine derivatives: Compounds with similar triazepine ring structures.
Phthalazinone derivatives: Compounds with similar phthalazinone core structures.
Uniqueness
3-(2-Methoxy-ethyl)-2,3,4,5,7,12-hexahydro-1H-(1,2,5)triazepino(1,2-b)phthalazin-1,5-dione is unique due to its specific combination of functional groups and ring structures, which might confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
81215-72-7 |
|---|---|
Fórmula molecular |
C15H19N3O3 |
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
3-(2-methoxyethyl)-2,4,7,12-tetrahydro-[1,2,5]triazepino[1,2-b]phthalazine-1,5-dione |
InChI |
InChI=1S/C15H19N3O3/c1-21-7-6-16-10-14(19)17-8-12-4-2-3-5-13(12)9-18(17)15(20)11-16/h2-5H,6-11H2,1H3 |
Clave InChI |
YOUCJMWRMRLNEH-UHFFFAOYSA-N |
SMILES |
COCCN1CC(=O)N2CC3=CC=CC=C3CN2C(=O)C1 |
SMILES canónico |
COCCN1CC(=O)N2CC3=CC=CC=C3CN2C(=O)C1 |
| 81215-72-7 | |
Sinónimos |
3-(2-methoxy-ethyl)-2,3,4,5,7,12-hexahydro-1H-(1,2,5)triazepino(1,2-b)phthalazin-1,5-dione MEHTPD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


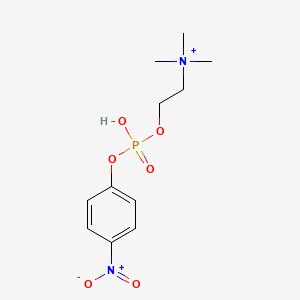
![[(1S,2S,6R,9S)-11,11-dimethyl-4,4-dioxo-3,5,8,10,12-pentaoxa-4λ6-thiatricyclo[7.3.0.02,6]dodecan-9-yl]methyl sulfamate](/img/structure/B1213769.png)
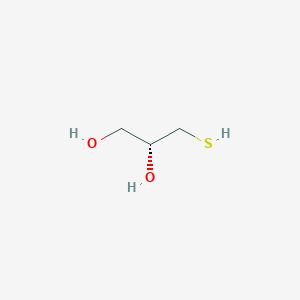

![4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol](/img/structure/B1213772.png)
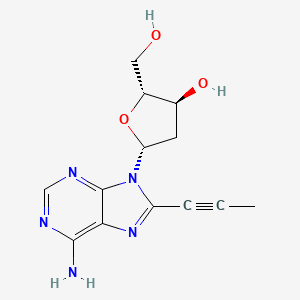
![1-[[2-(2-{2-[(2-Benzyl-4-phenyl-butyryl)-methyl-amino]-3-methyl-butyrylamino}-3,3-dimethyl-butyrylamino)-4-oxo-4-pyrrolidin-1-yl-butyrylamino]-(1-ethyl-2,2-dimethyl-propylcarbamoyl)-methyl]-cyclopentanecarboxylic acid](/img/structure/B1213774.png)
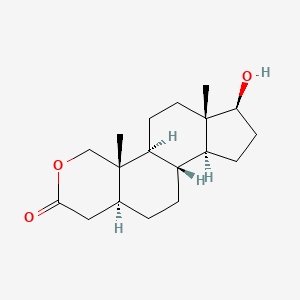
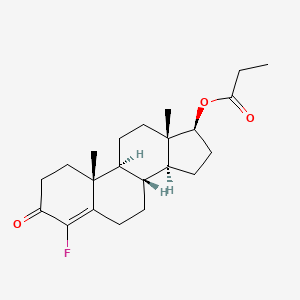
![(3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-oxirane]-17-ol](/img/structure/B1213784.png)
